Aritmina

Brugada syndrome Sodium channel blocker challenge Diagnostic sensitivity

Aritmina is the commercial name for ajmaline (CAS 4360-12-7) , a class Ia antiarrhythmic agent derived from Rauwolfia serpentina. It is a monoterpenoid indole alkaloid that blocks sodium channels, prolonging action potential duration and effective refractory period.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
CAS No. 860214-04-6
Cat. No. B12514810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAritmina
CAS860214-04-6
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
InChIInChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3
InChIKeyCJDRUOGAGYHKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aritmina (Ajmaline) CAS 4360-12-7: A Class Ia Sodium Channel Blocker with Unique Diagnostic Utility in Brugada Syndrome


Aritmina is the commercial name for ajmaline (CAS 4360-12-7) [1], a class Ia antiarrhythmic agent derived from Rauwolfia serpentina [2]. It is a monoterpenoid indole alkaloid that blocks sodium channels, prolonging action potential duration and effective refractory period . While primarily used to unmask latent Brugada syndrome via drug provocation testing, ajmaline also exhibits inhibitory activity at HERG potassium channels [3]. **Important Note:** The provided CAS 860214-04-6 corresponds to 6-(3,4-dichloroanilino)-6-oxohexanoic acid, not Aritmina. This guide addresses Aritmina (ajmaline, CAS 4360-12-7), which is the established antiarrhythmic compound.

Why Ajmaline Cannot Be Replaced by Other Class Ia Antiarrhythmics in Diagnostic and Research Protocols


Within the Vaughan Williams Class Ia antiarrhythmic group, compounds share a common mechanism of sodium channel blockade but exhibit marked differences in diagnostic sensitivity, specificity, and safety profiles. For Brugada syndrome provocation testing, the choice of sodium channel blocker directly impacts the probability of unmasking a diagnostic type 1 ECG pattern. Ajmaline demonstrates significantly higher sensitivity than flecainide (97% vs 75%, p=0.048) [1] and provokes a positive test result 6.5 times more frequently than procainamide (26% vs 4%, p<0.001) [2]. Substituting another class Ia agent in a diagnostic protocol without accounting for these quantitative differences risks false-negative results, potentially missing a life-threatening inherited arrhythmia syndrome. The following evidence guide details the exact magnitude of these performance differentials.

Quantitative Performance Metrics Differentiating Ajmaline from Flecainide, Procainamide, and Quinidine


Diagnostic Sensitivity for Brugada Syndrome: Ajmaline vs. Flecainide

In a cohort of 137 families with Brugada syndrome (n=680 sodium channel blocker challenges), the sensitivity for unmasking a diagnostic ECG pattern was 97% for ajmaline versus 75% for flecainide, a difference of 22 percentage points (p=0.048) [1]. This direct head-to-head comparison establishes ajmaline as the superior diagnostic agent for detecting latent Brugada syndrome in at-risk family members.

Brugada syndrome Sodium channel blocker challenge Diagnostic sensitivity

Positive Provocation Rate in Brugada Syndrome Testing: Ajmaline vs. Procainamide

In a prospective multicenter study of 425 subjects undergoing sodium channel blocker challenge, ajmaline induced a positive (diagnostic) type 1 Brugada ECG pattern in 26% of cases, compared to only 4% with procainamide (p<0.001) [1]. Multivariate analysis confirmed ajmaline use was an independent predictor of a positive test result (OR: 8.76; 95% CI: 2.62–29.2; p<0.001), with an even stronger association in the subgroup undergoing signal-averaged ECG (OR: 12.0; 95% CI: 2.45–59.1; p=0.002) [1].

Brugada syndrome Drug provocation test Procainamide comparison

HERG Potassium Channel Blockade Potency: Ajmaline IC50 Values in Heterologous Expression Systems

Ajmaline blocks HERG (Kv11.1) potassium channel currents with an IC50 of 1.0 μM in HEK293 cells but exhibits 42-fold lower apparent potency in Xenopus oocytes (IC50 42.3 μM) [1]. While direct comparator IC50 data for other class Ia agents in identical assay systems are not available in the retrieved dataset, the pronounced system-dependent variability in ajmaline's HERG potency has implications for interpreting preclinical cardiac safety data and selecting appropriate cellular models for hERG liability assessment.

HERG channel IC50 Cardiac repolarization

Electrophysiological Effects on Ventricular Conduction: Ajmaline vs. Quinidine

In an intraindividual comparison study of 23 patients with sustained ventricular tachycardia, intravenous ajmaline and quinidine produced quantitatively similar electrophysiological effects. Ajmaline prolonged QRS duration during sinus rhythm by 15%, compared to 10% prolongation with quinidine (P<0.01 for both vs. baseline) [1]. The compounds also prolonged ventricular refractoriness (ajmaline: 9%; quinidine: 11%) and QTc interval (ajmaline: 10%; quinidine: 13%) [1]. Importantly, despite these similar electrophysiological profiles, the agreement between drugs in preventing VT inducibility was not significant, with ajmaline preventing induction in 35% (8/23) of patients versus 26% (6/23) for quinidine [1].

Ventricular tachycardia QRS prolongation Electrophysiology

High-Value Application Scenarios for Ajmaline Based on Quantified Differentiation Evidence


Brugada Syndrome Diagnostic Kit Development and Clinical Reference Standard

Ajmaline is the preferred sodium channel blocker for Brugada syndrome diagnostic provocation testing due to its 97% sensitivity (versus 75% for flecainide) [1] and 6.5-fold higher positive test rate compared to procainamide [2]. Diagnostic kit manufacturers and clinical reference laboratories should source ajmaline as the active pharmaceutical ingredient for provocation test formulations, as substitution with alternative agents will compromise test sensitivity and increase false-negative rates.

Familial Screening Programs for Inherited Arrhythmia Syndromes

In cascade screening of family members with SCN5A mutations, the ajmaline provocation test demonstrates 80% sensitivity and 94.4% specificity for identifying mutation carriers [3]. This high specificity reduces unnecessary ICD implantation in genotype-negative relatives. Procurement for large-scale familial screening initiatives should specify ajmaline to maintain the diagnostic accuracy metrics established in foundational Brugada syndrome cohorts.

Preclinical Cardiac Safety Pharmacology: hERG Liability Assessment in Heterologous Systems

Ajmaline's system-dependent hERG IC50 values—1.0 μM in HEK293 cells versus 42.3 μM in Xenopus oocytes [4]—make it a useful reference compound for calibrating and cross-validating hERG screening assays across different expression platforms. Researchers can use ajmaline as a tool compound to assess inter-system variability and establish correction factors when comparing hERG liability data generated in different cellular models.

Ventricular Tachycardia Research Requiring Distinct QRS Widening Profile

Investigators studying the relationship between sodium channel blockade, conduction slowing, and arrhythmia suppression may select ajmaline for its 15% QRS prolongation at sinus rhythm, which exceeds the 10% prolongation observed with quinidine in intraindividual comparisons [5]. This differential conduction slowing provides a unique experimental tool for dissecting the contribution of conduction velocity changes to antiarrhythmic efficacy.

Technical Documentation Hub

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